ethyl (cyclopentylamino)(oxo)acetate
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Overview
Description
ethyl (cyclopentylamino)(oxo)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a cyclopentylamino group attached to the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester typically involves the esterification of acetic acid derivatives with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
In this reaction, acetic acid reacts with ethanol to form the ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ethyl (cyclopentylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid, 2-(cyclopentylamino)-2-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyclopentylamino group may interact with biological receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the cyclopentylamino group.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness
ethyl (cyclopentylamino)(oxo)acetate is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties compared to simpler esters like ethyl acetate and methyl butyrate.
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKFADBWPCWTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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